molecular formula C28H27ClN2OS B2835969 2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-[4-(tert-butyl)benzyl]oxime CAS No. 692287-20-0

2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-[4-(tert-butyl)benzyl]oxime

Cat. No.: B2835969
CAS No.: 692287-20-0
M. Wt: 475.05
InChI Key: VABRBZAXGJALRY-OCSSWDANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of quinoline-based oxime derivatives, characterized by a sulfanyl-linked 4-chlorobenzyl group at the 2-position of the quinoline core and a substituted benzyloxime moiety at the 3-position. The tert-butyl group on the benzyloxime distinguishes it from analogs with halogenated or smaller substituents.

Properties

IUPAC Name

(E)-N-[(4-tert-butylphenyl)methoxy]-1-[2-[(4-chlorophenyl)methylsulfanyl]quinolin-3-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27ClN2OS/c1-28(2,3)24-12-8-20(9-13-24)18-32-30-17-23-16-22-6-4-5-7-26(22)31-27(23)33-19-21-10-14-25(29)15-11-21/h4-17H,18-19H2,1-3H3/b30-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VABRBZAXGJALRY-OCSSWDANSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CON=CC2=CC3=CC=CC=C3N=C2SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)CO/N=C/C2=CC3=CC=CC=C3N=C2SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-[4-(tert-butyl)benzyl]oxime (CAS: 692287-20-0) is a synthetic derivative of quinoline, a class of compounds known for their diverse biological activities. Quinoline derivatives have been extensively studied for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article focuses on the biological activity of this specific compound, examining its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

The molecular formula of the compound is C21H24ClN2OSC_{21}H_{24}ClN_2OS, with a molecular weight of approximately 396.94 g/mol. The compound features a quinoline core linked to a chlorobenzyl sulfanyl group and a tert-butyl benzyl oxime moiety, which may influence its biological properties.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the quinoline backbone through cyclization reactions.
  • Introduction of the chlorobenzyl sulfanyl group via nucleophilic substitution.
  • Oxime formation through reaction with hydroxylamine derivatives.

Antimicrobial Activity

Quinoline derivatives are known for their antimicrobial properties. Studies have shown that related compounds exhibit significant activity against various bacterial and fungal strains. For instance, compounds with similar structures have demonstrated inhibitory effects on Sclerotinia sclerotiorum , with effective concentrations (EC50) ranging from 5 to 20 mg/L .

CompoundTarget OrganismEC50 (mg/L)Reference
13pSclerotinia sclerotiorum5.17
13fSclerotinia sclerotiorum6.67

Cytotoxicity and Toxicity Studies

Toxicity assessments using zebrafish embryos indicated that certain quinoline derivatives possess low toxicity profiles. For example, compound 13p exhibited an LC50 value of 19.42 mg/L, categorizing it as low-toxic . This suggests that the compound may be suitable for further development in therapeutic applications without significant adverse effects.

Structure-Activity Relationships (SAR)

The biological activity of quinoline derivatives is often influenced by substituents on the aromatic rings. The presence of electron-withdrawing groups like chlorine enhances antimicrobial activity by stabilizing the molecular structure and improving interactions with biological targets . The SAR studies indicate that modifications in the benzene ring can significantly alter the potency and selectivity of these compounds against various pathogens.

Case Studies

  • Antimycobacterial Activity : A series of substituted quinolines were evaluated for their efficacy against Mycobacterium tuberculosis, where compounds demonstrated varying degrees of activity compared to standard treatments such as isoniazid . The results highlighted the potential for developing new antitubercular agents from this class of compounds.
  • Bronchodilator Effects : Some analogs of quinoline derivatives have shown promising bronchodilator activity without central nervous system side effects, suggesting potential applications in respiratory diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key analogs include:

2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(2-chloro-6-fluorobenzyl)oxime (CAS 478079-39-9, MW 471.38)

2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(4-fluorobenzyl)oxime (CAS 692260-10-9)

5-[(4-Bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-(4-methylbenzyl)oxime (CAS 321998-41-8)

Table 1: Structural and Substituent Comparisons

Compound Substituent on Oxime Benzyl Group Molecular Weight (g/mol) Key Features
Target Compound 4-(tert-butyl)benzyl ~490 (estimated) High steric bulk, lipophilic
CAS 478079-39-9 2-chloro-6-fluorobenzyl 471.38 Electron-withdrawing, polar
CAS 692260-10-9 4-fluorobenzyl ~460 (estimated) Moderate polarity, smaller substituent
CAS 321998-41-8 (Pyrazole derivative) 4-methylbenzyl N/A Methyl group enhances lipophilicity

Key Comparison Points

This contrasts with halogenated analogs (e.g., 2-chloro-6-fluorobenzyl in CAS 478079-39-9), where electron-withdrawing substituents may stabilize the oxime through resonance but reduce nucleophilicity .

Lipophilicity and Solubility: The tert-butyl substituent significantly enhances lipophilicity (predicted logP > 5), favoring membrane permeability and bioavailability.

Steric Effects :

  • The bulky tert-butyl group may hinder interactions with enzymatic or receptor binding sites, reducing biological activity in some contexts. However, it could also protect the oxime from metabolic degradation, enhancing in vivo stability. Smaller substituents (e.g., 4-fluorobenzyl) offer less steric hindrance, possibly improving target engagement .

Synthetic Accessibility :

  • Halogenated benzyl groups (e.g., 2-chloro-6-fluorobenzyl) are commercially available but require careful handling due to toxicity. The tert-butylbenzyl group, while synthetically feasible, may demand specialized reagents (e.g., 4-tert-butylbenzyl chloride), increasing production costs .

Biological Activity Trends: While specific data are absent, quinoline-oxime derivatives are often explored as kinase inhibitors or antimicrobial agents. The tert-butyl group’s lipophilicity may enhance blood-brain barrier penetration, making the target compound a candidate for CNS-targeted therapies. Halogenated analogs (e.g., CAS 478079-39-9) might instead favor peripheral targets due to reduced membrane permeability .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-[4-(tert-butyl)benzyl]oxime?

  • The synthesis typically involves multi-step reactions:

Sulfanyl group introduction : Reacting 3-quinolinecarbaldehyde with 4-chlorobenzyl thiol under basic conditions (e.g., triethylamine) in dichloromethane to form the sulfanyl intermediate .

Oxime formation : Condensing the aldehyde group with O-[4-(tert-butyl)benzyl]hydroxylamine in ethanol/methanol, catalyzed by sodium hydroxide or potassium carbonate .

  • Critical parameters : Solvent polarity, temperature (60–80°C), and reaction time (12–24 hrs) significantly affect yield and purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • 1H/13C NMR : Confirm the oxime (imine proton at δ 8.5–9.0 ppm) and sulfanyl group (δ 3.5–4.0 ppm for benzyl-CH2-S) .
  • IR spectroscopy : Identify aldehyde (C=O stretch at ~1700 cm⁻¹) and oxime (N-O stretch at ~930 cm⁻¹) functional groups .
  • Mass spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Q. What safety protocols should be followed during handling?

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Work in a fume hood to prevent inhalation of vapors, especially during solvent evaporation .
  • Spill management : Neutralize with inert adsorbents (e.g., sand) and avoid environmental release .

Advanced Research Questions

Q. How can reaction yield be optimized during sulfanyl group incorporation?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates compared to dichloromethane .
  • Catalyst screening : Test alternatives to triethylamine, such as DBU, to reduce side reactions .
  • Real-time monitoring : Use TLC (hexane:ethyl acetate, 7:3) to track intermediate formation and adjust stoichiometry .

Q. What computational methods predict the compound’s reactivity in biological systems?

  • Docking studies : Use AutoDock Vina to model interactions with enzyme targets (e.g., cytochrome P450) based on structural analogs .
  • DFT calculations : Analyze electron density maps (e.g., Gaussian 09) to identify nucleophilic/electrophilic sites for derivatization .
  • ADMET prediction : SwissADME estimates bioavailability and toxicity risks using logP and topological polar surface area .

Q. How to resolve contradictory bioactivity data in enzyme inhibition assays?

  • Dose-response curves : Test concentrations from 1 nM–100 µM to identify non-linear effects (e.g., substrate inhibition) .
  • Control experiments : Validate assay specificity with knockout enzymes or competitive inhibitors .
  • Structural analogs : Compare activity with derivatives lacking the tert-butylbenzyl group to isolate pharmacophore contributions .

Q. What strategies are recommended for designing structure-activity relationship (SAR) studies?

  • Substituent variation :

  • Replace the 4-chlorobenzyl group with fluorinated or methylated analogs to assess steric/electronic effects .
  • Modify the oxime’s benzyl group (e.g., 2,6-dichloro substitution) to study binding affinity .
    • Biological assays : Prioritize kinase inhibition (e.g., JAK2) and apoptosis pathways (caspase-3 activation) based on quinoline derivatives’ known targets .

Methodological Notes

  • Contradiction management : If synthetic yields vary between studies (e.g., 70% vs. 50%), cross-validate solvent purity (HPLC-grade) and anhydrous conditions .
  • Data validation : Always corroborate NMR assignments with 2D techniques (HSQC, HMBC) to resolve overlapping signals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.